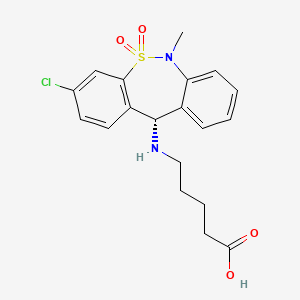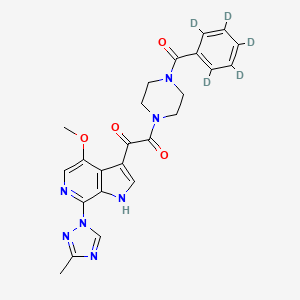
Temsavir-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temsavir-D5 is an isotope-labeled version of temsavir, a novel small-molecule HIV-1 attachment inhibitor. Temsavir binds to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex, preventing the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells. This compound is particularly significant in the treatment of multidrug-resistant HIV-1 infections .
Vorbereitungsmethoden
The synthesis of temsavir involves several steps, starting with the preparation of the indole glyoxamide core. The synthetic route includes the formation of key intermediates through various chemical reactions, such as acylation and cyclization . Industrial production methods for temsavir typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis is mediated by hepatic esterase, while oxidation is facilitated by cytochrome P450 3A4 . Common reagents used in these reactions include water for hydrolysis and oxygen for oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of temsavir .
Wissenschaftliche Forschungsanwendungen
Temsavir-D5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of temsavir in biological samples using techniques such as liquid chromatography coupled to tandem mass spectrometry . In biology and medicine, temsavir is used to study the mechanisms of HIV-1 attachment and entry into host cells, as well as to develop new therapeutic strategies for treating multidrug-resistant HIV-1 infections . In industry, temsavir is used in the development of antiretroviral drugs and in the monitoring of drug resistance in HIV-1 patients .
Wirkmechanismus
Temsavir exerts its effects by binding directly to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex . This binding prevents the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells . The molecular targets involved in this mechanism include the gp120 subunit and the CD4 receptors on host cells .
Vergleich Mit ähnlichen Verbindungen
Temsavir is unique among HIV-1 attachment inhibitors due to its specific binding to the gp120 subunit and its ability to prevent both the initial attachment and subsequent entry of the virus into host cells . Similar compounds include fostemsavir, which is the phosphonooxymethyl prodrug of temsavir . Other related compounds include indole glyoxamide derivatives that also target the gp120 subunit but may have different binding affinities and pharmacokinetic properties .
Eigenschaften
Molekularformel |
C24H23N7O4 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-[4-(2,3,4,5,6-pentadeuteriobenzoyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
QRPZBKAMSFHVRW-DKFMXDSJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=NC(=N5)C)OC)[2H])[2H] |
Kanonische SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


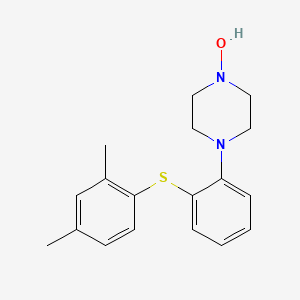

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

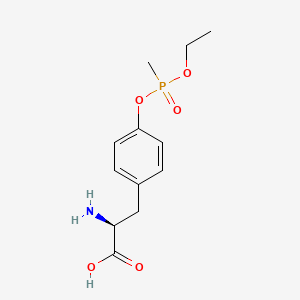
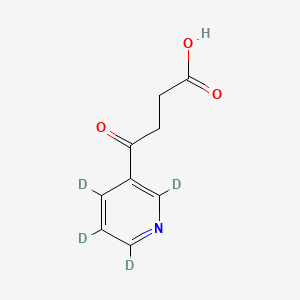
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)

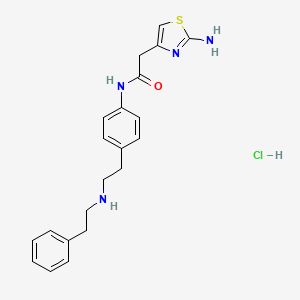
![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)
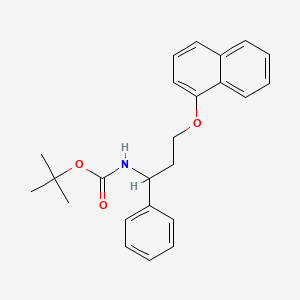
![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)

